N'-(1-(2-Chlorophenyl)ethylidene)-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide
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Overview
Description
“N’-(1-(2-Chlorophenyl)ethylidene)-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide” is a synthetic organic compound that belongs to the class of hydrazides. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. The presence of the chlorophenyl and pyrrole moieties suggests potential biological activity, making it a compound of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N’-(1-(2-Chlorophenyl)ethylidene)-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide” typically involves the condensation of 2-chlorobenzaldehyde with 2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
“N’-(1-(2-Chlorophenyl)ethylidene)-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted hydrazides.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of “N’-(1-(2-Chlorophenyl)ethylidene)-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide” involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-(1-(2-Chlorophenyl)ethylidene)-2-(1H-pyrrol-2-yl)acetohydrazide
- N’-(1-(2-Chlorophenyl)ethylidene)-2-(1-methyl-1H-indol-2-yl)acetohydrazide
- N’-(1-(2-Chlorophenyl)ethylidene)-2-(1-methyl-1H-pyrrol-3-yl)acetohydrazide
Uniqueness
The uniqueness of “N’-(1-(2-Chlorophenyl)ethylidene)-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide” lies in its specific structural features, such as the combination of the chlorophenyl and pyrrole moieties. These features may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
CAS No. |
315226-12-1 |
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Molecular Formula |
C15H16ClN3O |
Molecular Weight |
289.76 g/mol |
IUPAC Name |
N-[(E)-1-(2-chlorophenyl)ethylideneamino]-2-(1-methylpyrrol-2-yl)acetamide |
InChI |
InChI=1S/C15H16ClN3O/c1-11(13-7-3-4-8-14(13)16)17-18-15(20)10-12-6-5-9-19(12)2/h3-9H,10H2,1-2H3,(H,18,20)/b17-11+ |
InChI Key |
TTWJCCKPTYVSKI-GZTJUZNOSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CC1=CC=CN1C)/C2=CC=CC=C2Cl |
Canonical SMILES |
CC(=NNC(=O)CC1=CC=CN1C)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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